
3-Amino-3-(2-chlorophenyl)propanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(2-chlorophenyl)propanamide hydrochloride is a chemical compound that belongs to the class of amides. It is commonly used in medical research for its potential therapeutic effects and in environmental research for its role in pollution management. The compound has a molecular weight of 235.11 and is known for its high purity and stability .
Preparation Methods
The synthesis of 3-Amino-3-(2-chlorophenyl)propanamide hydrochloride involves several steps. One common method includes the reaction of 2-chlorobenzylamine with acrylonitrile, followed by hydrogenation and subsequent hydrolysis to yield the desired product . Industrial production methods often involve bulk custom synthesis and procurement to ensure high purity and consistency .
Chemical Reactions Analysis
3-Amino-3-(2-chlorophenyl)propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Amino-3-(2-chlorophenyl)propanamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound is used in environmental research for pollution management and in the development of new materials
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-chlorophenyl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and changes in cellular signaling pathways .
Comparison with Similar Compounds
3-Amino-3-(2-chlorophenyl)propanamide hydrochloride can be compared with other similar compounds, such as:
2-Amino-3-(1H-indol-3-yl)propanamide: This compound has a similar structure but contains an indole group instead of a chlorophenyl group.
3-Amino-2-(2-chlorophenyl)propanamide: This compound differs in the position of the amino group on the propanamide chain.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Properties
IUPAC Name |
3-amino-3-(2-chlorophenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c10-7-4-2-1-3-6(7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGYKGWYBQLESF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)N)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-1-[(octan-2-yl)amino]propan-2-ol](/img/structure/B13256688.png)

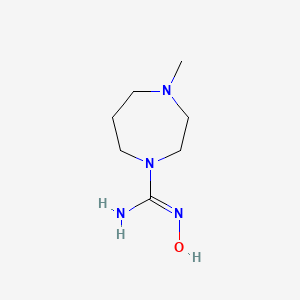
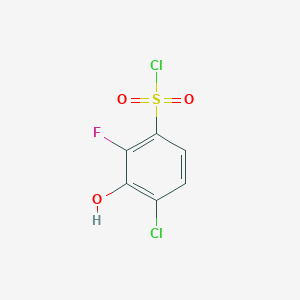
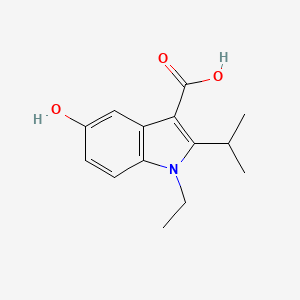
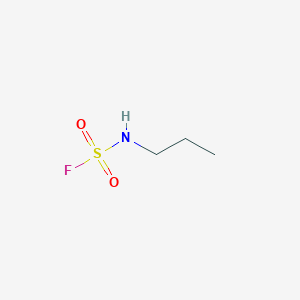
![6-Amino-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13256735.png)
![(2-(4-[(5-Methylisoxazol-3-YL)carbonyl]piperazin-1-YL)ethyl)amine](/img/structure/B13256739.png)


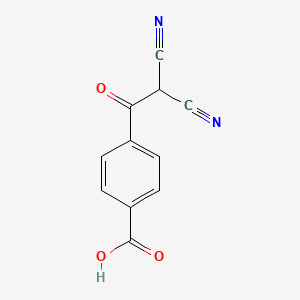
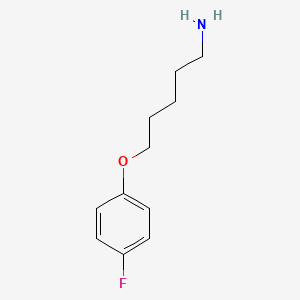
![2-Bromo-6-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol](/img/structure/B13256780.png)

